![molecular formula C13H12ClNS B133099 2-[(2-Chlorobenzyl)thio]aniline CAS No. 144214-40-4](/img/structure/B133099.png)
2-[(2-Chlorobenzyl)thio]aniline
Übersicht
Beschreibung
The compound "2-[(2-Chlorobenzyl)thio]aniline" is a derivative of aniline, which is a primary aromatic amine where the amino group is directly attached to a phenyl group. Aniline derivatives are significant in various chemical reactions and have been extensively studied due to their importance in the synthesis of dyes, pharmaceuticals, and polymers.
Synthesis Analysis
The synthesis of aniline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-chloro-4-aminophenol, a related compound, involves high-pressure hydrolysis and reduction reactions starting from 3,4-dichloronitrobenzene, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, yielding a product with a high overall yield of 72.0% and characterized by IR spectra and NMR . Similarly, the synthesis of 1,3,5-Trichlorobenzene from aniline involves diazotization, chlorination, and reduction steps, with the final products characterized by FTIR and NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of aniline derivatives can be significantly altered by the introduction of substituents on the phenyl ring. For example, the presence of a chlorine substituent can influence the vibrational wavenumbers of the molecule, as seen in the study of 2-chloro-5-(trifluoromethyl) aniline . The molecular structure and electron density distribution can be analyzed using techniques such as density functional theory (DFT) calculations, natural bond orbital (NBO) analysis, and HOMO-LUMO energy gap analysis .
Chemical Reactions Analysis
Aniline derivatives participate in various chemical reactions, including those with thiol acids, as studied in the kinetics of reactions between thiol acids and anilines . The reaction rate is influenced by the substituents on the aniline, and the activation energy for these reactions can be determined. The Hammett plots from these studies suggest a specific reaction mechanism . Additionally, the reaction of aniline with 2,4-dinitrochlorobenzene in different solvents shows the formation of molecular complexes and highlights the importance of solvent effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The vibrational spectra, as investigated through FT-IR and FT-Raman, provide insights into the functional groups present in the molecule . The thermodynamic parameters, such as temperature dependence, can be illustrated through correlation graphs . Furthermore, the reactivity of aniline derivatives with different reagents, such as phosphorus oxychloride and thiophosphoryl chloride, leads to the formation of heterocyclic products, which can be studied spectroscopically .
Wissenschaftliche Forschungsanwendungen
Ortho-Chlorination and Oxidation of Aryls
Research on the use of chlorinating agents and oxidants for aniline derivatives, such as the study by Vinayak et al. (2018), explores the amide directing group-assisted radical-mediated ortho-selective chlorination of anilides and sulfonamides under aqueous conditions. This process is significant for the synthesis and modification of compounds similar to "2-[(2-Chlorobenzyl)thio]aniline," indicating its potential in synthetic organic chemistry for producing targeted chlorinated compounds or intermediates for further chemical transformations (Vinayak et al., 2018).
Corrosion Inhibition
Daoud et al. (2014) synthesized a thiophene Schiff base and tested its inhibitory action on the corrosion of mild steel in acidic solutions. The compound demonstrated efficient corrosion inhibition, suggesting that similar thioaniline derivatives could be explored for their potential as corrosion inhibitors in various industrial applications (Daoud et al., 2014).
Binuclear Complex Formation
Dehghani-Firouzabadi and Alizadeh (2016) discussed the synthesis and characterization of a binuclear Zn(II) complex involving a symmetrical potentially pentadentate Schiff base ligand derived from reactions involving compounds like "2-[(2-Chlorobenzyl)thio]aniline." This research highlights the role of such compounds in forming complex structures with metal ions, which could be relevant in catalysis or material science (Dehghani-Firouzabadi & Alizadeh, 2016).
Fluorescent Scaffolding
Beppu et al. (2014) synthesized a series of 2,6-bis[aryl(alkyl)sulfonyl]anilines, showing high fluorescence emissions in the solid state due to well-defined intramolecular hydrogen bonds. This indicates that modifications of "2-[(2-Chlorobenzyl)thio]aniline" could lead to new fluorescent materials with potential applications in sensing, imaging, or electronic devices (Beppu et al., 2014).
Safety And Hazards
The safety and hazards of “2-[(2-Chlorobenzyl)thio]aniline” are not specified in the recent search results . As with all chemicals, it should be handled with appropriate safety precautions. For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOASDNHXNXTVFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384777 | |
| Record name | 2-[(2-chlorobenzyl)thio]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729975 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2-Chlorobenzyl)thio]aniline | |
CAS RN |
144214-40-4 | |
| Record name | 2-[(2-chlorobenzyl)thio]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



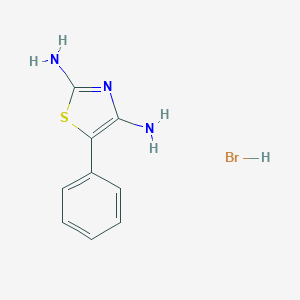
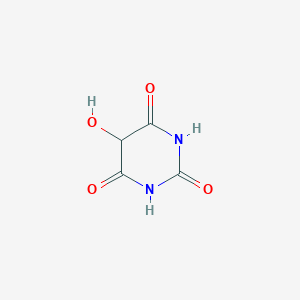
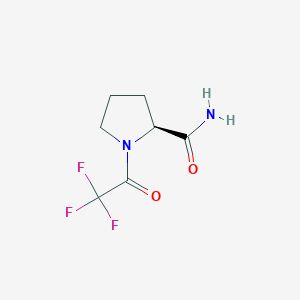
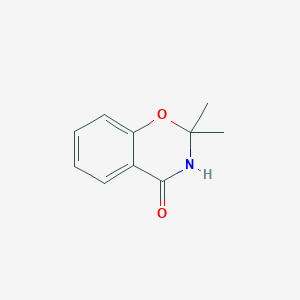
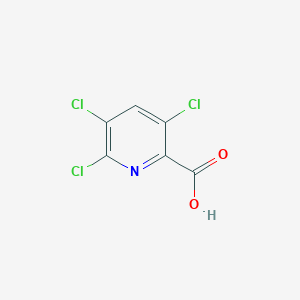
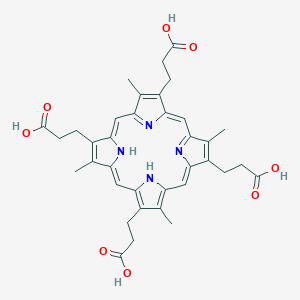
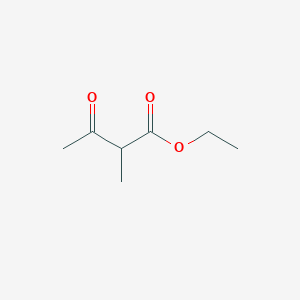
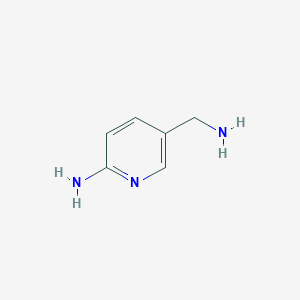

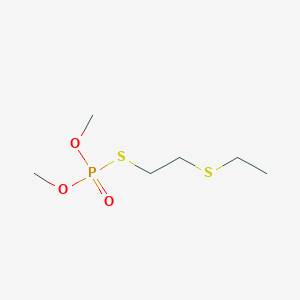
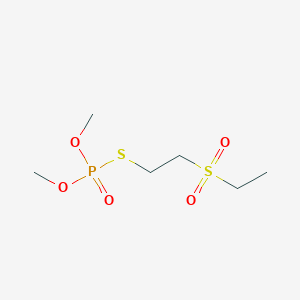
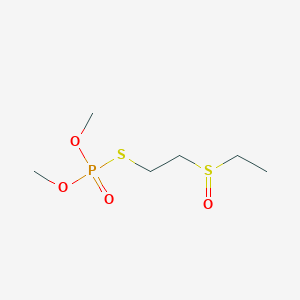
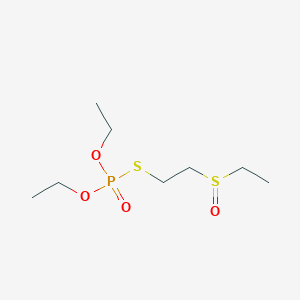
![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)